Naproxen lysine - 76201-68-8

Naproxen lysine

Catalog Number: EVT-1554911
CAS Number: 76201-68-8
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of naproxen lysine typically involves the neutralization of naproxen with lysine in a controlled environment. The process can be summarized as follows:

  1. Reactants: Naproxen (as the acid) and lysine (as the base).
  2. Reaction Conditions: The reaction is often carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction.
  3. Purification: Following synthesis, the product is purified through crystallization or chromatography techniques to isolate the desired salt form.

Technical details indicate that the synthesis may also involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield . The resulting compound exhibits improved solubility characteristics compared to naproxen alone.

Molecular Structure Analysis

The molecular structure of naproxen lysine can be represented by its chemical formula, which combines components from both naproxen and lysine. Naproxen has a molecular formula of C14_{14}H14_{14}O3_{3}, while lysine has a molecular formula of C6_{6}H14_{14}N2_{2}O2_{2}. The resulting compound's structure can be depicted as follows:

  • Chemical Structure: The naproxen moiety retains its characteristic arylpropionic acid structure, while the lysine component contributes an amino group that enhances solubility.

Data regarding the molecular weight of naproxen lysine varies based on the specific salt form but generally falls within a range that reflects the combined weights of its constituents .

Chemical Reactions Analysis

Naproxen lysine participates in various chemical reactions typical for carboxylic acids and amines. Key reactions include:

  1. Acid-Base Reaction: The formation of naproxen lysine from naproxen and lysine involves an acid-base neutralization reaction.
  2. Hydrolysis: In aqueous environments, naproxen lysine can hydrolyze back into its constituent components under specific conditions, which can affect its stability and efficacy.
  3. Complexation: Naproxen lysine may also form complexes with other molecules, influencing its pharmacokinetics and bioavailability.

These reactions are significant for understanding the stability and behavior of naproxen lysine in biological systems .

Mechanism of Action

The mechanism of action for naproxen lysine mirrors that of traditional naproxen, primarily involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

Key steps in the mechanism include:

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, naproxen lysine reduces the levels of inflammatory mediators.
  2. Analgesic Effect: The reduction in prostaglandins results in decreased pain sensation.
  3. Anti-inflammatory Properties: The compound's action leads to reduced swelling and inflammation at sites of injury or infection .
Physical and Chemical Properties Analysis

Naproxen lysine exhibits several notable physical and chemical properties:

Additional analyses include determining octanol-water partition coefficients, which provide insights into the hydrophilicity and potential bioavailability of the compound .

Applications

Naproxen lysine is utilized primarily in pharmaceutical formulations aimed at improving pain management and reducing inflammation. Its enhanced solubility makes it suitable for:

  • Oral Dosage Forms: Tablets or capsules designed for rapid absorption.
  • Intravenous Solutions: Formulations for acute pain management where rapid onset is critical.
  • Topical Applications: Creams or gels that leverage its anti-inflammatory properties for localized treatment.

Research continues into further applications in drug delivery systems and combination therapies with other analgesics or anti-inflammatory agents .

Introduction to Naproxen Lysine in Pharmaceutical Science

Structural and Functional Basis of Naproxen as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Naproxen, chemically designated as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, belongs to the 2-arylpropionic acid (profen) class of NSAIDs [6] [7]. Its core structure comprises a naphthalene ring system linked to a chiral carboxylic acid functional group, with the (S)-enantiomer possessing 28-fold greater anti-inflammatory activity than its (R)-counterpart [6]. The molecule exhibits high lipophilicity (log P ~3.0), contributing to its limited aqueous solubility (approximately 0.03 mg/mL at 25°C), a fundamental constraint affecting its pharmaceutical performance [7].

Naproxen functions as a non-selective, reversible inhibitor of cyclooxygenase (COX) enzymes—COX-1 and COX-2—which catalyze the conversion of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes [1] [7]. Its primary mechanism involves competitive blockade of the arachidonate binding site within the COX catalytic domain. Unlike aspirin's irreversible acetylation, naproxen's binding is reversible, though prolonged due to its significant plasma half-life (12-17 hours in adults) [1] [7]. This extended duration stems from its high plasma protein binding (99%) and enterohepatic recirculation [6]. Naproxen’s anti-inflammatory, analgesic, and antipyretic effects directly result from suppressing prostaglandin E2 (PGE2) synthesis in peripheral tissues and the central nervous system [1].

Table 1: Key Physicochemical and Pharmacological Properties of Naproxen

PropertyValue/CharacteristicFunctional Implication
Chemical Class2-arylpropionic acid (profen)Determines COX binding affinity
Solubility (Free Acid)~0.03 mg/mL in waterLimits absorption rate and formulation options
log P~3.0High membrane permeability but poor hydrophilicity
Protein Binding99% (mainly albumin)Prolongs half-life; restricts free drug concentration
COX InhibitionReversible, non-selective (COX-1:COX-2 ratio ~1:5)Broader anti-inflammatory action; higher GI risk
Half-life (Adults)12-17 hoursEnables twice-daily dosing

Rationale for Lysine Conjugation: Enhancing Solubility, Bioavailability, and Targeted Delivery

Lysine conjugation addresses critical biopharmaceutical challenges associated with naproxen’s free acid form through salt formation. The lysine salt, naproxen lysine, dissociates in aqueous environments into a cationic lysine moiety and an anionic naproxen species. This ionic pairing dramatically elevates water solubility—by orders of magnitude compared to the parent compound—enabling formulation of injectable and rapidly disintegrating oral dosage forms [5]. Enhanced solubility directly translates to accelerated absorption kinetics following parenteral administration, reducing time to peak plasma concentration (T~max~) from 2-4 hours (oral free acid) to under 30 minutes (intravenous lysine salt) [3] [5]. This rapid absorption is crucial for acute indications like migraine attacks where swift analgesic onset is clinically imperative [3].

Beyond solubility augmentation, lysine conjugation influences naproxen’s distribution and clearance patterns. Lysine’s active transport mechanisms may facilitate cellular uptake via amino acid transporters (e.g., LAT1), potentially enhancing drug delivery to inflamed tissues expressing these transporters [4]. Metabolically, naproxen lysine undergoes rapid dissociation rather than complex enzymatic transformation, with free naproxen displaying pharmacokinetics comparable to conventional formulations once absorbed [5]. However, its intravenous administration bypasses first-pass hepatic metabolism, yielding higher and more consistent peak plasma concentrations than oral routes [5].

Evidence supporting the bioavailability advantages of lysine-NSAID conjugates stems from pharmacokinetic studies on analogous compounds. For instance, lysine acetylsalicylate achieves plasma salicylate concentrations 50% higher than equivalent oral aspirin doses within 15 minutes of intravenous administration [5]. Similarly, ketoprofen lysine salt demonstrates superior gastrointestinal and renal tolerability in preclinical models compared to ketoprofen acid, attributable to faster absorption and reduced local mucosal exposure [4]. These principles extend directly to naproxen lysine, positioning it as a solution for clinical scenarios demanding rapid, reliable, and high-intensity NSAID effects.

Historical Development of Amino Acid-Drug Conjugates in Pharmacotherapy

The strategic conjugation of therapeutic agents with amino acids represents a cornerstone of pharmaceutical optimization, evolving significantly since the mid-20th century. Early research focused on amino acids as biocompatible carriers capable of modifying drug solubility and biodistribution. The 1970s marked a pivotal era with the synthesis and patenting of lysine-acetylsalicylate (aspirin lysine), driven by the need for an injectable aspirin formulation avoiding the excipients causing toxicity in intramuscular preparations [5]. This innovation demonstrated that lysine salt formation could yield water-soluble NSAIDs without compromising the parent drug’s pharmacophore or introducing novel toxicities.

The 1980s–1990s witnessed expanded exploration of lysine and other basic amino acids (e.g., arginine) as counterions for acidic NSAIDs beyond aspirin. Ketoprofen lysine salt emerged during this period, with studies confirming its improved dissolution profile and reduced gastric irritancy versus the free acid in canine models [4]. Concurrently, intravenous lysine clonixinate demonstrated efficacy in severe migraine attacks, establishing the clinical viability of lysine-NSAID formulations for acute pain management [3]. These developments validated amino acid conjugation as a scalable approach applicable across the NSAID class.

Naproxen lysine epitomizes the refinement of this technology in the 21st century. Its design leverages historical insights while incorporating modern analytical techniques for precise salt characterization (e.g., X-ray crystallography confirming ionic bonding and stoichiometry). Contemporary research focuses on optimizing lysine-drug interactions at the molecular level to fine-tune dissolution rates, crystal stability, and solid-state properties—critical factors in industrial manufacturing and shelf-life extension [5]. The trajectory illustrates a paradigm shift from merely enhancing solubility to engineering multi-functional conjugates enabling targeted delivery and improved therapeutic indices.

Table 2: Historical Milestones in Amino Acid-Drug Conjugate Development

Time PeriodKey DevelopmentRepresentative ConjugateImpact
1970sFirst synthesis of lysine-acetylsalicylateAspirin lysineEnabled IV aspirin administration; set precedent for NSAID salt forms
1980sExpansion to other NSAIDs; preclinical tolerability studiesKetoprofen lysine saltDemonstrated reduced GI irritation versus parent acids
1990sClinical validation in acute settingsLysine clonixinateProved efficacy in severe migraine; established rapid onset
2000s–PresentMolecular optimization and advanced formulationNaproxen lysineIntegration of targeted delivery concepts; industrial scale-up

Concluding Remarks

Naproxen lysine exemplifies the strategic application of amino acid conjugation to transcend the inherent limitations of established therapeutic agents. By transforming naproxen into a highly soluble lysine salt, this hybrid compound achieves pharmacokinetic and biopharmaceutical advantages critical for acute and severe inflammatory conditions. Its development stands upon decades of research into amino acid-drug interactions, reflecting an evolving sophistication in salt selection and formulation science. Future advancements may explore lysine conjugates as prodrugs activated in specific tissues or incorporating additional functional moieties for multi-target pharmacology.

Properties

CAS Number

76201-68-8

Product Name

Naproxen lysine

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C14H14O3.C6H14N2O2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;7-4-2-1-3-5(8)6(9)10/h3-9H,1-2H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t9-;5-/m00/s1

InChI Key

YZESAGKBHWTAET-LMECJBHSSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C(CCN)CC(C(=O)O)N

Synonyms

naproxen-Lys
naproxen-lysine

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.